Cas no 89819-23-8 (2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide)

2-Methyl-2,3-dihydro-1-benzofuran-7-sulfonamide is a sulfonamide derivative featuring a dihydrobenzofuran scaffold, which imparts unique structural and electronic properties. The compound's fused heterocyclic ring system enhances stability while the sulfonamide moiety offers functional versatility for further derivatization. Its well-defined molecular architecture makes it a valuable intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The presence of the methyl group at the 2-position influences steric and electronic effects, potentially modulating binding affinity in target interactions. This compound is suitable for applications requiring precise molecular modifications, such as drug discovery and material science, due to its balanced reactivity and synthetic accessibility.
2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide structure
89819-23-8 structure
Product Name:2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide
CAS No:89819-23-8
MF:C9H11NO3S
MW:213.253541231155
MDL:MFCD30563853
CID:588132
PubChem ID:20222556
Update Time:2025-11-03

2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 7-Benzofuransulfonamide, 2,3-dihydro-2-methyl-
    • 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide
    • DTXSID80603790
    • 2,3-dihydro-2-methyl-7-sulfamoylbenzo[b]furan
    • 2-methyl-2,3-dihydrobenzofuran-7-sulfonamide
    • EN300-844068
    • SCHEMBL10734110
    • NPZVUFHJZLGGOB-UHFFFAOYSA-N
    • 89819-23-8
    • MDL: MFCD30563853
    • Inchi: 1S/C9H11NO3S/c1-6-5-7-3-2-4-8(9(7)13-6)14(10,11)12/h2-4,6H,5H2,1H3,(H2,10,11,12)
    • InChI Key: NPZVUFHJZLGGOB-UHFFFAOYSA-N
    • SMILES: S(C1=CC=CC2=C1OC(C)C2)(N)(=O)=O

Computed Properties

  • Exact Mass: 213.04596439g/mol
  • Monoisotopic Mass: 213.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 309
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 77.8Ų

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Additional information on 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide

Compound CAS No 89819-23-8: 2-Methyl-2,3-Dihydro-1-Benzofuran-7-Sulfonamide

The compound with CAS No 89819-23-8, known as 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of sulfonamides, which are widely studied for their potential applications in drug development. The structure of this compound is characterized by a benzofuran ring system with a methyl substituent and a sulfonamide group, making it a unique molecule with promising biological activity.

Recent studies have highlighted the importance of benzofuran derivatives in medicinal chemistry due to their ability to interact with various biological targets. The presence of the sulfonamide group in 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide adds to its versatility, as sulfonamides are known for their stability and bioavailability. This makes the compound a valuable candidate for exploring new therapeutic agents.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the benzofuran skeleton. The introduction of the methyl group and the sulfonamide moiety requires precise control over reaction conditions to ensure high yield and purity. Researchers have employed various strategies, including Suzuki coupling and nucleophilic substitution reactions, to construct this complex molecule efficiently.

In terms of pharmacological properties, 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide has shown promising results in preliminary assays. Studies conducted in vitro have demonstrated its ability to inhibit certain enzymes and receptors, suggesting potential applications in treating conditions such as inflammation, cancer, and neurodegenerative diseases. The compound's selectivity and potency are currently under investigation to better understand its therapeutic potential.

The structural features of this compound also make it an interesting subject for computational studies. Molecular modeling techniques have been used to predict its binding affinity to various protein targets. These studies provide valuable insights into the design of more effective drug candidates based on the benzofuran-sulfonamide framework.

In addition to its pharmacological applications, CAS No 89819-23-8 has also been explored for its role in materials science. The unique electronic properties of the benzofuran ring system combined with the sulfonamide group make it a candidate for use in organic electronics and optoelectronic devices. Researchers are investigating its potential as a component in light-emitting diodes (LEDs) and solar cells.

The environmental impact of synthesizing and using this compound is another area of interest. As concerns about sustainability grow, chemists are focusing on developing greener synthesis routes for 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide. This includes exploring catalysts that reduce energy consumption and waste generation during the production process.

In conclusion, CAS No 89819-23-8, or 2-methyl-2,3-dihydro-1-benzofuran-7-sulfonamide, represents a significant advancement in organic chemistry. Its versatile structure and promising biological activity position it as a key player in both pharmaceutical and materials science research. Continued exploration into its properties and applications will undoubtedly yield further breakthroughs in these fields.

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